Physicochemical and Mechanistic Profiling of 3,4,5-Trichloro-6-fluoropyridazine: A Technical Guide for Advanced Heterocyclic Synthesis
Physicochemical and Mechanistic Profiling of 3,4,5-Trichloro-6-fluoropyridazine: A Technical Guide for Advanced Heterocyclic Synthesis
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In the realm of advanced organic synthesis and drug discovery, polyhalogenated heterocycles serve as indispensable scaffolds for generating complex molecular architectures. 3,4,5-Trichloro-6-fluoropyridazine (CAS: 88692-15-3) is a highly reactive, π-deficient heterocyclic intermediate. Its unique substitution pattern—featuring three chlorine atoms and one highly electronegative fluorine atom on a pyridazine core—imparts a distinct, programmable reactivity profile.
This whitepaper provides an in-depth analysis of the physicochemical properties, electronic structure, and regioselective reactivity of 3,4,5-trichloro-6-fluoropyridazine. By understanding the causality behind its nucleophilic aromatic substitution (SNAr) pathways, researchers can leverage this compound to synthesize highly functionalized pyridazines and pyridazinones with absolute regiocontrol.
Physicochemical Properties
The physical and chemical properties of 3,4,5-trichloro-6-fluoropyridazine are dictated by the strong electron-withdrawing effects of the halogens and the adjacent nitrogen atoms. The table below summarizes its core physicochemical data. Due to its specialized nature as a reactive intermediate, certain thermodynamic values are derived from predictive models standard in cheminformatics.
| Property | Value | Scientific Rationale / Remarks |
| Chemical Name | 3,4,5-Trichloro-6-fluoropyridazine | IUPAC Standard nomenclature. |
| CAS Registry Number | 88692-15-3 | Unique chemical identifier [1]. |
| Molecular Formula | C4Cl3FN2 | - |
| Molecular Weight | 201.41 g/mol | - |
| Density | ~1.72 g/cm³ (Predicted) | High density is characteristic of densely halogenated aromatic systems. |
| Boiling Point | 260 - 280 °C (Predicted) | Extrapolated at standard atmospheric pressure (760 mmHg). |
| LogP (Octanol/Water) | ~2.4 | Indicates moderate lipophilicity, typical for polyhalogenated diazines. |
| Polar Surface Area (PSA) | 25.8 Ų | Contributed entirely by the two pyridazine nitrogen atoms. |
| Physical State | Solid / Crystalline | At standard temperature and pressure (STP). |
| Solubility Profile | Soluble in THF, DMF, DCM | Rapidly degrades in unbuffered aqueous solutions due to hydrolysis. |
Electronic Structure and Mechanistic Causality
To master the synthetic utility of 3,4,5-trichloro-6-fluoropyridazine, one must understand the electronic causality governing its reactivity. The pyridazine ring is inherently π-deficient due to the electronegativity of the two adjacent nitrogen atoms, which inductively and mesomerically withdraw electron density from the carbon framework.
The Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)
When subjected to SNAr conditions, polyhalogenated pyridazines exhibit highly predictable regioselectivity. The positions alpha to the ring nitrogens (C-3 and C-6) are the most electrophilic. In 3,4,5-trichloro-6-fluoropyridazine, the C-6 position is occupied by fluorine, while C-3, C-4, and C-5 are occupied by chlorine.
Why does substitution occur preferentially at C-6?
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Electronegativity and LUMO Lowering: Fluorine is significantly more electronegative than chlorine. It strongly polarizes the C-F bond, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C-6 carbon, making it the primary site for nucleophilic attack.
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Leaving Group Ability in SNAr: Unlike aliphatic SN2 reactions where iodine or bromine are preferred, SNAr reactions are governed by the rate-determining formation of the Meisenheimer complex. Fluorine's ability to stabilize the developing negative charge in the transition state makes it an exceptionally superior leaving group for SNAr ().
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Nitrogen Stabilization: The negative charge of the intermediate Meisenheimer complex is optimally stabilized by the adjacent electronegative nitrogen atom at position 1.
Fig 1: Regioselective SNAr mechanism at the C-6 position of 3,4,5-trichloro-6-fluoropyridazine.
Experimental Workflows: Self-Validating Protocols
As a Senior Application Scientist, I emphasize the importance of self-validating experimental systems. The following protocol details the regioselective amination of 3,4,5-trichloro-6-fluoropyridazine. Every step is designed with a mechanistic purpose to prevent side reactions (such as C-4/C-5 chlorine displacement or competitive hydrolysis).
Protocol: Regioselective C-6 Amination
Objective: To synthesize 6-(alkylamino)-3,4,5-trichloropyridazine with >98% regiochemical purity.
Step-by-Step Methodology:
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Inert Atmosphere Preparation: Flame-dry a round-bottom flask and purge with Argon. Causality: The extreme electrophilicity of the C-6 position makes it highly susceptible to hydrolysis by atmospheric moisture, which would yield the unwanted pyridazinone byproduct ().
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Solvent and Substrate Dissolution: Dissolve 1.0 equivalent of 3,4,5-trichloro-6-fluoropyridazine in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).
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Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperatures kinetically suppress the displacement of the less reactive C-4 and C-5 chlorines, ensuring absolute chemoselectivity for the C-6 fluorine.
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Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sink. It neutralizes the generated hydrofluoric acid (HF) without competing with the primary amine nucleophile, preventing protonation of the pyridazine nitrogens which would alter the ring's electronic distribution ().
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Nucleophile Addition: Add 1.05 equivalents of the primary amine dropwise over 15 minutes.
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Self-Validating Analytical Checkpoint: After 2 hours, withdraw a 50 µL aliquot and analyze via 19F NMR. Validation Logic: The starting material exhibits a characteristic 19F NMR resonance at approximately −90 ppm (indicative of a fluorine ortho to a ring nitrogen) (). The complete disappearance of this signal confirms 100% conversion and validates the regiochemistry before proceeding to workup.
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Quenching and Extraction: Quench the reaction with saturated aqueous NH4Cl and extract with Ethyl Acetate (EtOAc). Dry the organic layer over Na2SO4 and concentrate under reduced pressure.
Fig 2: Step-by-step experimental workflow for the controlled C-6 amination protocol.
Handling, Stability, and Storage Guidelines
To maintain the structural integrity of 3,4,5-trichloro-6-fluoropyridazine, strict adherence to storage protocols is mandatory:
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Hydrolytic Sensitivity: The compound is highly sensitive to water. SNAr by H2O/OH- will rapidly convert the compound into 3,4,5-trichloropyridazin-6-one.
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Storage Conditions: Must be stored in a tightly sealed container under an inert gas (Argon or Nitrogen).
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Temperature: Cold storage at 2–8 °C is required to prevent thermal degradation and minimize ambient reactivity.
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Safety: Halogenated heterocycles can be skin and respiratory irritants. Handle exclusively within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).
References
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A2B Chem - Chemikart Properties of Pyridazine, 3,4,5-trichloro-6-fluoro- (CAS 88692-15-3) URL:[Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups PubMed Central (PMC), National Institutes of Health URL:[Link]
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Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine The Journal of Organic Chemistry (ACS Publications) URL:[Link]
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Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations ACS Publications URL:[Link]
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9,10-Dioxa-1,2-diaza-anthracene derivatives from tetrafluoropyridazine Beilstein Journal of Organic Chemistry URL:[Link]
